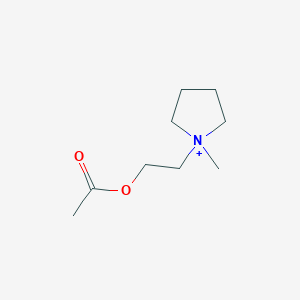
Acetylpyrrolidinecholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylpyrrolidinecholine, also known as this compound, is a useful research compound. Its molecular formula is C9H18NO2+ and its molecular weight is 172.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neuropharmacological Applications
Cholinergic System Modulation
Acetylpyrrolidinecholine is significant in modulating the cholinergic system, which is crucial for cognitive functions and memory. Research indicates that compounds targeting choline acetyltransferase (ChAT), an enzyme responsible for synthesizing acetylcholine, can enhance cholinergic signaling. This is particularly relevant in the treatment of neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) where cholinergic dysfunction is prevalent .
- Mechanism of Action : this compound may act as an inhibitor of ChAT, thereby influencing acetylcholine levels in the brain. This modulation can potentially restore cognitive functions impaired by neurodegenerative diseases .
- Therapeutic Potential : The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for developing treatments aimed at enhancing cognitive function in patients with AD and other dementias .
Cancer Research
ChAT Inhibition and Cancer Cell Proliferation
Recent studies have highlighted the role of ChAT in cancer biology, suggesting that acetylcholine synthesis can promote cancer cell proliferation. This compound's inhibitory effects on ChAT may provide a dual benefit: reducing cholinergic signaling that supports tumor growth while simultaneously enhancing neuronal health .
- Case Studies : Investigations into novel ChAT inhibitors have shown promise in reducing tumor growth in preclinical models. For instance, compounds similar to this compound have demonstrated selective inhibition of ChAT activity, leading to decreased proliferation of colon cancer cells .
Therapeutic Interventions
Applications in Neurodegenerative Diseases
The therapeutic implications of this compound extend to its potential use as a biomarker for early diagnosis and monitoring of neurodegenerative diseases through positron emission tomography (PET) imaging. The identification of selective ChAT ligands can facilitate early diagnosis of AD, allowing for timely intervention .
- Clinical Trials : Ongoing clinical trials are exploring the efficacy of this compound-based therapies in improving cognitive function and slowing disease progression in patients with AD and related disorders. The focus is on optimizing these compounds to achieve higher selectivity and potency against ChAT while minimizing side effects associated with non-selective cholinergic agents .
Data Tables
| Application Area | Mechanism | Potential Outcomes |
|---|---|---|
| Neuropharmacology | ChAT inhibition | Enhanced cognitive function |
| Cancer Research | Inhibition of cholinergic signaling | Reduced cancer cell proliferation |
| Therapeutic Interventions | PET imaging biomarker development | Early diagnosis and monitoring of AD |
属性
CAS 编号 |
54377-96-7 |
|---|---|
分子式 |
C9H18NO2+ |
分子量 |
172.24 g/mol |
IUPAC 名称 |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C9H18NO2/c1-9(11)12-8-7-10(2)5-3-4-6-10/h3-8H2,1-2H3/q+1 |
InChI 键 |
AMZJRURRCKEEGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC[N+]1(CCCC1)C |
规范 SMILES |
CC(=O)OCC[N+]1(CCCC1)C |
Key on ui other cas no. |
54377-96-7 |
同义词 |
acetylpyrrolidinecholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















